molecular formula C₃₆H₅₈N₈O₁₆ B612646 736171-62-3 CAS No. 736171-62-3

736171-62-3

Katalognummer: B612646
CAS-Nummer: 736171-62-3
Molekulargewicht: 858.89
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound 736171-62-3, also known as Hsp70-derived octapeptide acetate, is a synthetic peptide derived from the 70 kDa heat shock protein (Hsp70) family. It contains a tetratricopeptide repeat (TPR) domain, which facilitates interactions with the C-terminal region of heat shock cognate 70 kDa protein (hsc70) . This compound has been studied for its role in modulating protein refolding processes, particularly through its influence on the DnaJ-hsc70 complex in chaperone-mediated activities . Its mechanism involves competitive binding to hsc70, thereby altering the refolding efficiency of substrates like luciferase in experimental models .

Eigenschaften

CAS-Nummer

736171-62-3

Molekularformel

C₃₆H₅₈N₈O₁₆

Molekulargewicht

858.89

Sequenz

One Letter Code: GPTIEEVD

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-derived octapeptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Hsp70-derived octapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: Hsp70-derived octapeptide primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid for deprotecting the peptide from the resin

    Solvents: Dimethylformamide, dichloromethane

Major Products Formed: The major product formed from the synthesis of Hsp70-derived octapeptide is the peptide itself, with a high degree of purity achieved through HPLC purification .

Wirkmechanismus

Hsp70-derived octapeptide exerts its effects by interacting with tetratricopeptide repeat motifs, which are involved in the assembly of multiprotein complexes. This interaction facilitates the proper folding and stabilization of client proteins, thereby preventing aggregation and misfolding. The molecular targets include various co-chaperones and client proteins that rely on Hsp70 for proper function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural or functional similarities with 736171-62-3 , particularly in their involvement with heat shock proteins (HSPs) or TPR-containing proteins:

Compound Name/CAS Key Features Mechanism of Action Reference(s)
736171-62-3 TPR-containing octapeptide; binds hsc70 C-terminus. Inhibits DnaJ-hsc70-mediated luciferase refolding.
Chemerin-9 (149-157) (676367-27-4) Chemokine-derived peptide; interacts with G protein-coupled receptors. Modulates inflammatory responses; no direct HSP interaction reported.
PACAP-38 (31-38) (138764-85-9) Pituitary adenylate cyclase-activating polypeptide fragment. Neuroprotective effects; unrelated to HSP pathways.
Cyclic MKEY (934385-55-4) Synthetic peptide targeting chemokine CXCL12. Disrupts CXCL12-CXCR4 signaling; structurally distinct from TPR domains.
CHIP (C-terminus of Hsc70-interacting protein) Endogenous TPR-containing E3 ubiquitin ligase. Promotes ubiquitination of misfolded proteins bound to hsc70; contrasts with 736171-62-3's inhibitory role.

Key Observations :

  • Structural Similarity : Only CHIP and related TPR-containing proteins (e.g., TPR1, hSGT) share the TPR domain with 736171-62-3 , enabling direct competition for hsc70 binding .
  • Functional Divergence: Unlike 736171-62-3, which inhibits refolding, CHIP promotes protein degradation via ubiquitination . Non-HSP analogues (e.g., Chemerin-9, PACAP-38) lack mechanistic overlap.

Pharmacological and Biochemical Data

Limited quantitative data are available for 736171-62-3 in public literature. However, qualitative comparisons can be drawn:

Parameter 736171-62-3 CHIP Chemerin-9 (149-157)
Target Specificity hsc70 C-terminal domain hsc70-substrate complex Chemokine receptors (e.g., CMKLR1)
Biological Role Chaperone inhibition Protein degradation Inflammation modulation
Experimental Model Luciferase refolding assay Ubiquitination assays Chemotaxis assays
Therapeutic Potential Under investigation for HSP-related disorders Cancer therapy (proteostasis modulation) Anti-inflammatory drug candidate

Notes:

  • 736171-62-3 uniquely targets the hsc70-DnaJ interaction, making it a tool compound for studying chaperone dynamics .
  • No IC50 or EC50 values are reported for 736171-62-3, highlighting a gap in quantitative pharmacological profiling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.